

N-Succinimidyl 4-iodobenzoate molecular weight and formula

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Compound of Interest

Compound Name: **N-Succinimidyl 4-iodobenzoate**

Cat. No.: **B1197458**

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Technical Guide: N-Succinimidyl 4-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Succinimidyl 4-iodobenzoate** (S-pIB), a critical reagent in bioconjugation and radiolabeling. The document details its chemical properties, outlines a general experimental protocol for its application in protein labeling, and illustrates the corresponding workflow.

Core Compound Specifications

N-Succinimidyl 4-iodobenzoate is an organic compound featuring a succinimidyl ester group that facilitates the formation of stable amide bonds with primary amino groups, such as those found on lysine residues in proteins.^[1] The presence of an iodine atom allows for the introduction of a radioisotope, making it a valuable tool for tracking and imaging in biological systems.^[1]

Property	Value	Source
Molecular Formula	C ₁₁ H ₈ INO ₄	[1] [2] [3]
Molecular Weight	345.09 g/mol	[1] [2] [3]
IUPAC Name	(2,5-dioxopyrrolidin-1-yl) 4-iodobenzoate	[1] [2]
CAS Number	39028-25-6	[1] [2] [3]
Appearance	Typically a white to off-white powder	[4]
Solubility	Soluble in organic solvents like DMF and THF; insoluble in water	[4]
Storage	Store at 2°C - 8°C under an inert gas (Nitrogen or Argon)	[3] [5]

Mechanism of Action and Applications

The primary utility of **N-Succinimidyl 4-iodobenzoate** lies in its ability to covalently link to biomolecules. The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily undergoes nucleophilic substitution with primary amines on proteins and peptides to form a stable amide bond.[\[1\]](#) This reaction is central to its application in:

- Radio-iodination: The iodine atom can be a radioactive isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I), enabling the tracking of labeled proteins or antibodies in diagnostic imaging (SPECT/PET) and targeted radiotherapy.[\[1\]](#)[\[6\]](#)
- Bioconjugation: It serves as a linker to attach other molecules to proteins, facilitating the development of antibody-drug conjugates (ADCs) and other targeted therapies.
- Immunoassays: The compound is instrumental in the development of radioimmunoassays for the detection of specific antigens or proteins.[\[4\]](#)

Experimental Protocol: Protein Labeling

This section outlines a generalized protocol for the radiolabeling of a protein, such as a monoclonal antibody (mAb), using **N-Succinimidyl 4-iodobenzoate**. This procedure is based on established methods for indirect radioiodination.[\[7\]](#)[\[8\]](#)

Materials:

- N-Succinimidyl 4-[I]iodobenzoate ($[I]S$ -pIB)
- Protein/Antibody solution in a suitable buffer (e.g., phosphate or borate buffer, pH 7.5-8.5)
- Quenching solution (e.g., glycine or Tris buffer)
- Purification column (e.g., size-exclusion chromatography)
- Reaction vials and standard laboratory equipment

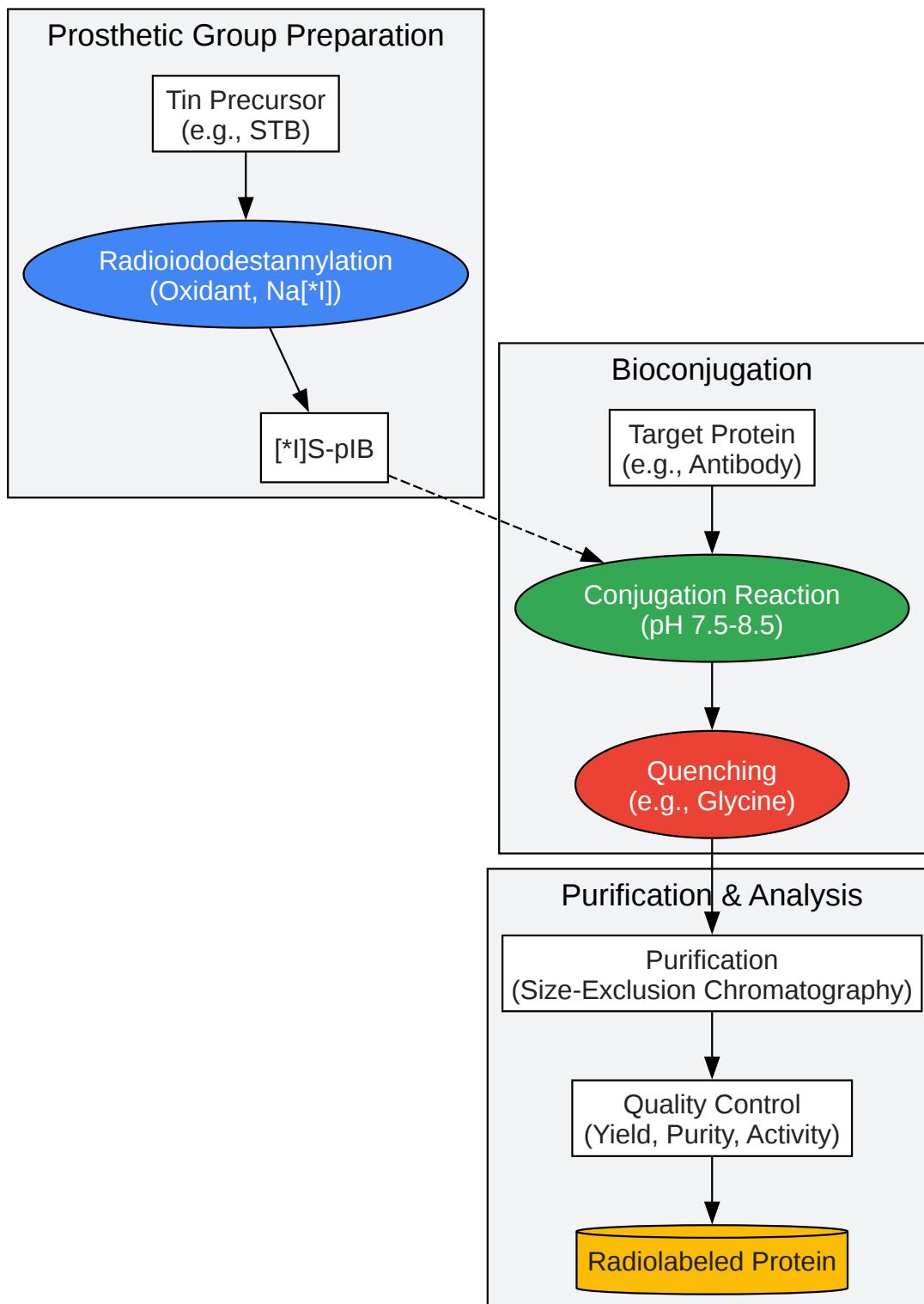
Procedure:

- Reagent Preparation: Dissolve the $[I]S$ -pIB in a small volume of an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
- Conjugation Reaction: Add the dissolved $[I]S$ -pIB to the protein solution. The molar ratio of $[I]S$ -pIB to protein should be optimized for the specific application but typically ranges from 1:1 to 10:1.
- Incubation: Allow the reaction to proceed at room temperature for a specified time, generally between 30 minutes to 2 hours, with gentle mixing.
- Quenching: Terminate the reaction by adding a quenching solution. The quencher contains primary amines that will react with any excess, unreacted $[I]S$ -pIB.
- Purification: Separate the radiolabeled protein from unreacted $[I]S$ -pIB and other small molecules using a suitable purification method like size-exclusion chromatography.
- Characterization: Analyze the purified, radiolabeled protein to determine the radiochemical yield, purity, and specific activity.

Workflow for Protein Radio-iodination

The following diagram illustrates the key steps in the process of labeling a protein with radio-iodinated **N-Succinimidyl 4-iodobenzoate**.

Workflow for Protein Radio-iodination with S-pIB

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Caption: General workflow for protein labeling using **N-Succinimidyl 4-iodobenzoate**.

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